molecular formula C25H26O6 B1234969 Cudraflavone C CAS No. 19275-47-9

Cudraflavone C

Cat. No. B1234969
CAS RN: 19275-47-9
M. Wt: 422.5 g/mol
InChI Key: MUUDYSFWQUSAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cudraflavone C is a tetrahydroxyflavone that is flavone substituted by hydroxy groups at positions 5, 7, 2' and 4' and prenyl groups at positions 3 and 6. Isolated from Morus nigra, it exhibits antibacterial and cytotoxic activities. It has a role as an antibacterial agent, an antineoplastic agent and a plant metabolite.

Scientific Research Applications

Anticancer Properties

Cudraflavone C (Cud C) has been identified as a potential anticancer agent, particularly in colorectal cancer. It induces tumor-specific apoptosis in colorectal cancer cells by inhibiting cell proliferation and activating caspase. This effect is achieved through the inhibition of the Phosphoinositide 3-Kinase (PI3K)-AKT pathway, a critical signaling pathway in cancer development. Notably, Cud C does not affect non-transformed colorectal epithelial cells, indicating its tumor-selective properties. Gene expression profiling has shown that Cud C upregulates tumor suppressor genes and downregulates oncogenes, further supporting its anticancer potential (Soo et al., 2017).

Anti-Inflammatory Properties

Cudraflavone B, closely related to Cudraflavone C, exhibits significant anti-inflammatory properties. It inhibits tumor necrosis factor α (TNFα) gene expression and secretion by blocking the translocation of nuclear factor κB (NF-κB) in macrophages. It acts as an inhibitor of cyclooxygenase 2 (COX-2) and COX-1, with higher selectivity toward COX-2 than indomethacin, a well-known anti-inflammatory drug. This suggests that Cudraflavone B could be used in the development of nonsteroidal anti-inflammatory drugs (Hošek et al., 2011).

Neuroprotective Effects

Cudraflavone B also shows neuroprotective effects in models of central nervous system (CNS) diseases like Alzheimer’s and Parkinson’s. It protects against oxidative cell damage in neuronal cells by inducing the expression of heme oxygenase (HO)-1, a vital protective enzyme in the brain. Cudraflavone B promotes the nuclear accumulation of nuclear factor-E2-related factor 2 (Nrf2) and activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are crucial for cell survival and oxidative stress response (Lee et al., 2014).

Antimicrobial Activity

Cudraflavone C has also been noted for its antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus. It exhibits bactericidal activity against planktonic cells and disrupts preformed biofilms more effectively than conventional antibiotics like levofloxacin and vancomycin. Notably, S. aureus did not develop resistance to Cudraflavone C even after extended exposure, highlighting its potential as a novel antibacterial drug candidate (Meenu et al., 2021).

properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-8-16-20(28)12-21-22(23(16)29)24(30)18(9-6-14(3)4)25(31-21)17-10-7-15(26)11-19(17)27/h5-7,10-12,26-29H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUDYSFWQUSAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)CC=C(C)C)C3=C(C=C(C=C3)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172870
Record name Cudraflavone C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19275-47-9
Record name Cudraflavone C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19275-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cudraflavone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019275479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cudraflavone C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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